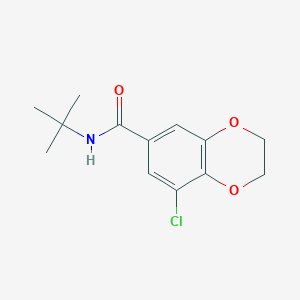
Adamantane-1-carboxylic acid biphenyl-2-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-1-carboxylic acid biphenyl-2-ylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Adamantane-1-carboxylic acid biphenyl-2-ylamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the progression of neurological disorders. The compound may also interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In particular, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Adamantane-1-carboxylic acid biphenyl-2-ylamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Adamantane-1-carboxylic acid biphenyl-2-ylamide. One area of interest is the development of new drug candidates for the treatment of neurological disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of Adamantane-1-carboxylic acid biphenyl-2-ylamide involves the reaction of adamantane-1-carboxylic acid with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, resulting in the formation of the desired compound. This method has been optimized to produce high yields of the compound with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
Adamantane-1-carboxylic acid biphenyl-2-ylamide has been extensively studied for its potential applications in various fields of scientific research. In particular, the compound has shown promise as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-21-9-5-4-8-20(21)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHVTIQFJGRZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)

![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)


![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)